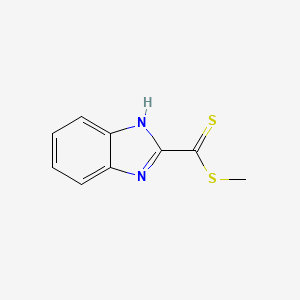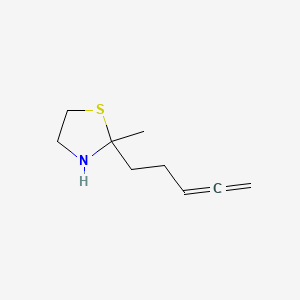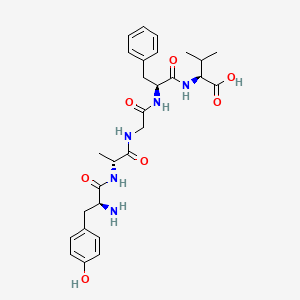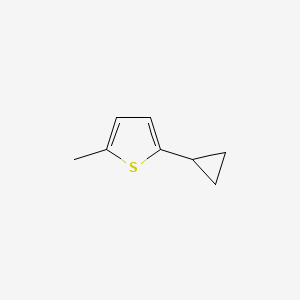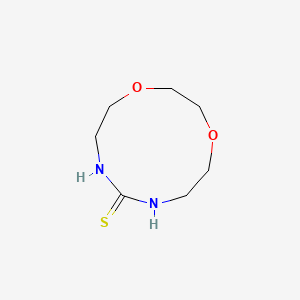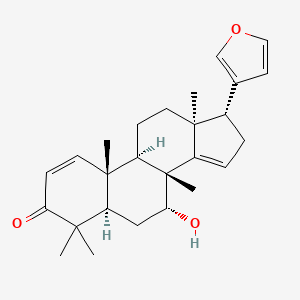
Azadirone II, 7-deacetyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azadirone II, 7-deacetyl is a limonoid compound derived from the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound is particularly noted for its potential medicinal properties, including anti-inflammatory, anticancer, and insecticidal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azadirone II, 7-deacetyl typically involves the extraction of limonoids from the neem tree. The process begins with the collection of neem seeds, which are then subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from neem seeds. The seeds are crushed and subjected to solvent extraction in large extraction tanks. The extract is then concentrated and purified using industrial-scale chromatographic methods. The final product is obtained in a highly purified form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Azadirone II, 7-deacetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Azadirone II, 7-deacetyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of limonoids and their derivatives.
Biology: Investigated for its potential as a natural insecticide and its effects on various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of eco-friendly pesticides and insect repellents due to its insecticidal properties
Comparaison Avec Des Composés Similaires
Azadirone II, 7-deacetyl can be compared with other similar limonoid compounds such as:
Azadirachtin: Known for its potent insecticidal properties and widely used in neem-based pesticides.
Nimbolide: Noted for its anticancer and anti-inflammatory activities.
Gedunin: Recognized for its antimalarial and anticancer properties
Uniqueness
This compound is unique due to its specific structural features, including the presence of a 3-oxo-Δ1,2 and C-7 oxygenation, which contribute to its distinct biological activities .
Conclusion
This compound is a versatile limonoid compound with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further study and development in fields such as chemistry, biology, medicine, and industry.
Propriétés
| 79203-48-8 | |
Formule moléculaire |
C26H34O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C26H34O3/c1-23(2)20-14-22(28)26(5)18-7-6-17(16-10-13-29-15-16)24(18,3)11-8-19(26)25(20,4)12-9-21(23)27/h7,9-10,12-13,15,17,19-20,22,28H,6,8,11,14H2,1-5H3/t17-,19+,20-,22+,24-,25+,26-/m0/s1 |
Clé InChI |
CKDPEAINBFYEHJ-JDGKMSDRSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2C5=COC=C5)C)O)(C)C)C |
SMILES canonique |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5=COC=C5)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
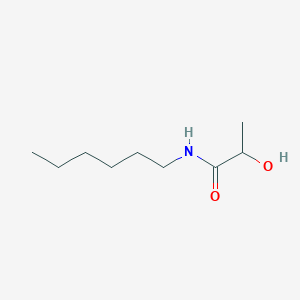
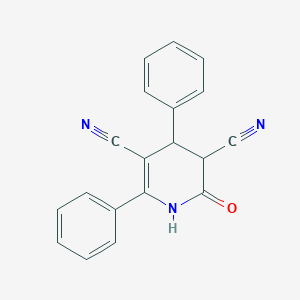

![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/no-structure.png)
